molecular formula C12H22NiO14 B3280631 Nickel gluconate CAS No. 71957-07-8

Nickel gluconate

Cat. No.: B3280631
CAS No.: 71957-07-8
M. Wt: 448.99 g/mol
InChI Key: DVQYNXRSNFYQRW-UHFFFAOYSA-L
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Description

Nickel gluconate is a coordination compound formed by the reaction of nickel ions with gluconic acid. It is known for its excellent metal complexing ability and non-toxicity, making it a valuable compound in various industrial and scientific applications. This compound is often used in electroplating processes due to its improved buffer properties and its ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel gluconate can be synthesized by reacting nickel salts, such as nickel chloride or nickel sulfate, with gluconic acid or its sodium salt in an aqueous solution. The reaction typically occurs under slightly acidic conditions to ensure the complete dissolution of the nickel salts and the formation of the nickel-gluconate complex.

Industrial Production Methods: In industrial settings, this compound is produced through the electrodeposition process. This involves the use of an electrolytic bath containing nickel ions, gluconic acid, and other components such as boric acid as a buffering agent. The electrodeposition process is carried out under controlled potential conditions to ensure the efficient deposition of nickel from the gluconate solution .

Chemical Reactions Analysis

Types of Reactions: Nickel gluconate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel oxide.

    Reduction: It can be reduced to metallic nickel under appropriate conditions.

    Substitution: this compound can participate in ligand exchange reactions where the gluconate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.

Major Products:

    Oxidation: Nickel oxide.

    Reduction: Metallic nickel.

    Substitution: Nickel complexes with different ligands.

Scientific Research Applications

Nickel gluconate has a wide range of applications in scientific research, including:

Mechanism of Action

Nickel gluconate can be compared with other nickel complexes such as nickel chloride, nickel sulfate, and nickel acetate. While all these compounds can be used in electroplating, this compound offers several advantages:

Comparison with Similar Compounds

  • Nickel chloride
  • Nickel sulfate
  • Nickel acetate

Nickel gluconate stands out due to its unique combination of stability, non-toxicity, and improved buffer properties, making it a preferred choice in various applications.

Properties

CAS No.

71957-07-8

Molecular Formula

C12H22NiO14

Molecular Weight

448.99 g/mol

IUPAC Name

nickel(2+);2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/2C6H12O7.Ni/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2

InChI Key

DVQYNXRSNFYQRW-UHFFFAOYSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ni+2]

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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